molecular formula C15H20BrNO4 B13490471 N-Boc-(S)-3-amino-3-(3-bromophenyl)propanoic acid methyl ester

N-Boc-(S)-3-amino-3-(3-bromophenyl)propanoic acid methyl ester

Cat. No.: B13490471
M. Wt: 358.23 g/mol
InChI Key: BKEOUTIAVVAVSY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S)-3-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is a synthetic organic compound. It is characterized by the presence of a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester. Compounds like this are often used in organic synthesis and pharmaceutical research due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenylacetic acid and tert-butyl carbamate.

    Formation of the Amide Bond: The tert-butyl carbamate is coupled with 3-bromophenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Esterification: The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl ketones or aldehydes.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Bromophenyl ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, methyl (3S)-3-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.

Biology and Medicine

In biological research, this compound may be used to study enzyme interactions and protein modifications. Its structure allows it to act as a probe in biochemical assays.

Industry

In the pharmaceutical industry, compounds like this are often explored for their potential as drug candidates. The presence of the bromophenyl group and the protected amino group makes it a candidate for further development in medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl (3S)-3-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, modifying their activity. The bromophenyl group can participate in halogen bonding, while the protected amino group can be deprotected under physiological conditions to reveal an active amine.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with the bromine atom in the para position.

    Methyl (3S)-3-(3-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

Methyl (3S)-3-(3-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the specific positioning of the bromine atom and the tert-butoxycarbonyl-protected amino group

Properties

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

methyl (3S)-3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1

InChI Key

BKEOUTIAVVAVSY-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC(=CC=C1)Br

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)Br

Origin of Product

United States

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